1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-17(12-15-7-5-11-22-15)18-10-4-6-14(18)13-23(20,21)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYSRIOAIJFLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CS2)CS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Oxidation Approach
A common route involves the oxidation of a sulfide intermediate to the sulfone. For example, 2-(phenylthiomethyl)pyrrolidine can be synthesized via nucleophilic substitution of pyrrolidine with benzyl thiol, followed by oxidation using sodium periodate (NaIO₄) in aqueous medium. This method, adapted from antituberculosis intermediate syntheses, achieves sulfone formation in 67% yield after purification by flash chromatography (DCM/MeOH 95:5).
Reaction Conditions :
Direct Sulfonylation of Pyrrolidine Derivatives
Alternative methods employ sulfonyl chloride reagents. Treatment of 2-(chloromethyl)pyrrolidine with sodium benzenesulfinate in DMF at 60°C for 12 hours affords the sulfonamide product in moderate yields (45–55%). This approach avoids oxidation steps but requires careful control of stoichiometry to minimize polysubstitution.
Preparation of 2-(Thiophen-2-yl)ethanone
Friedel-Crafts Acylation
Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids like AlCl₃. However, regioselectivity challenges arise due to thiophene’s electron-rich nature. Directed ortho-metalation strategies using 2-(trimethylsilyl)thiophene and subsequent quenching with acetyl chloride improve regiocontrol, yielding 2-(thiophen-2-yl)ethanone in 78% yield.
Optimized Protocol :
Grignard Addition to Thiophene Carboxylic Acid Derivatives
An alternative route involves converting thiophene-2-carboxylic acid to its acid chloride (via thionyl chloride), followed by reaction with methylmagnesium bromide. This method, while less common, provides the ketone in 65% yield after recrystallization.
Fragment Coupling Strategies
Nucleophilic Acyl Substitution
The pyrrolidine sulfonamide acts as a nucleophile toward 2-(thiophen-2-yl)acetyl chloride. In a representative procedure, 2-((phenylsulfonyl)methyl)pyrrolidine (1.0 equiv) is treated with the acyl chloride (1.1 equiv) in dry methylene chloride, using triethylamine (1.5 equiv) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding the target compound in 72% purity. Purification via alumina chromatography (1–2% MeOH/DCM) enhances purity to >95%.
Key Data :
Reductive Amination
A two-step approach involves condensing 2-(thiophen-2-yl)ethanone with 2-((phenylsulfonyl)methyl)pyrrolidine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid. This method, though less efficient (45% yield), avoids handling reactive acyl chlorides.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ph-SO₂), 7.20 (dd, J = 5.1 Hz, 1H, thiophene), 6.95–6.85 (m, 2H, thiophene), 4.10–3.80 (m, 2H, pyrrolidine N-CH₂), 3.50–3.20 (m, 2H, SO₂-CH₂), 2.90–2.60 (m, 4H, pyrrolidine ring), 2.45 (s, 3H, COCH₃).
- HRMS : Calculated for C₁₈H₂₁NO₃S₂ [M+H]⁺: 380.1012; Found: 380.1009.
Crystallographic Insights
While direct crystal data for the title compound is unavailable, related structures (e.g., 1,2-di-2-thienyl-2-hydroxyethanone) crystallize in the triclinic space group P1 with unit cell parameters a = 10.8436 Å, b = 6.0348 Å, c = 16.336 Å, α = 90.00°, β = 110.001°, γ = 90.00°. Hydrogen bonding networks (N—H⋯O) observed in sulfonamide analogs suggest similar intermolecular interactions.
Challenges and Optimization Opportunities
- Stereochemical Control : The pyrrolidine ring’s stereochemistry remains unaddressed in current methods. Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., iridium complexes) could enhance enantiomeric purity.
- Yield Improvement : Coupling steps often suffer from moderate yields (45–72%). Microwave-assisted synthesis or flow chemistry may enhance efficiency.
- Green Chemistry : Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) and explore catalytic oxidation systems for sulfone formation.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Ketosulfone Derivatives
Compounds bearing sulfonyl and ethanone groups are highlighted in and . These derivatives are synthesized via metal–organic framework (MOF)-catalyzed reactions or classical reflux methods.
Key Observations :
- The target compound’s pyrrolidine-thiophene hybrid structure distinguishes it from simpler aryl-substituted ketosulfones.
Pyrrolidine and Thiophene-Containing Analogs
and 21 describe compounds with pyrrolidine or thiophene motifs, often associated with bioactivity.
Key Observations :
Piperazine-Based Ethanone Derivatives
lists piperazine sulfonyl ethanones with tetrazole-thioether groups, emphasizing structural diversity and antiproliferative activity.
Key Observations :
- Piperazine derivatives () exhibit higher melting points (123–167°C) compared to pyrrolidine analogs, likely due to increased molecular rigidity.
- The target compound’s pyrrolidine ring may confer distinct pharmacokinetic properties compared to piperazine-based drugs.
Structural and Functional Insights
Biological Activity
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 330.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Phenylsulfonyl Group : Involves sulfonylation reactions using phenylsulfonyl chloride.
- Attachment of the Thiophene Ring : Conducted via coupling reactions such as Suzuki or Stille coupling with thiophene derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyrrolidine and thiophene rings enhance binding affinity through hydrophobic and π-π interactions. This mechanism may lead to inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.
Pharmacological Potential
Research indicates that this compound may serve as a pharmacophore for drug development aimed at treating various conditions. It has shown promise in:
- Cancer Therapy : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity and apoptosis induction in cancer cell lines, outperforming some reference drugs in specific assays .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical biological pathways, which could have implications for diseases such as diabetes or metabolic disorders.
Study 1: Anticancer Activity
A study conducted on a derivative of this compound demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that this derivative induced apoptosis more effectively than the standard chemotherapy agent bleomycin, highlighting its potential as an anticancer agent .
Study 2: Enzyme Interaction
In vitro assays revealed that this compound could inhibit specific enzymes by binding to their active sites. This interaction was characterized using various biochemical assays, confirming the compound's role as a potential therapeutic agent targeting enzyme-related pathways .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., thiophene substitution pattern) and detect diastereomers. The phenylsulfonyl group’s deshielding effect shifts pyrrolidine protons downfield (δ 3.5–4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]) and fragments (e.g., loss of SOCH at m/z 121) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if asymmetric synthesis is performed .
Q. Advanced
- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., C–H···π interactions between thiophene and phenyl rings) .
- Dynamic NMR : Detects restricted rotation of the sulfonyl group at low temperatures (<−40°C), revealing conformational preferences .
What contradictions exist in reported biological activity data for this compound, and how can they be resolved?
Q. Advanced
- Anticancer Activity : Some studies report IC values of 2–5 μM in HeLa cells , while others show no activity (>50 μM) in MCF-7 lines . Contradictions may arise from assay conditions (e.g., serum concentration affecting solubility) or metabolite interference.
- Resolution Strategies :
- Standardize assays using serum-free media or matched controls.
- Perform metabolite profiling (LC-MS) to identify active/inactive derivatives .
- Validate target engagement via SPR or thermal shift assays .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Q. Advanced
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., MAPK) with key interactions:
- Thiophene’s sulfur forms van der Waals contacts with hydrophobic pockets.
- Sulfonyl oxygen hydrogen-bonds to catalytic lysine residues .
- QSAR Models : Hammett constants (σ) for substituents on the phenyl ring correlate with IC values (R = 0.89), suggesting electron-withdrawing groups enhance activity .
- MD Simulations : Reveal stability of ligand-target complexes over 100 ns trajectories, identifying residues critical for sustained binding .
What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
Q. Advanced
- Low Yield in Coupling Steps : Scaling Sonogashira reactions often reduces yields due to Pd catalyst deactivation. Mitigation: Use Pd nanoparticles (1–2 mol%) with microwave-assisted heating to improve efficiency .
- Purification Issues : Column chromatography is impractical at >10 g scales. Alternatives:
- Crystallization using ethanol/water mixtures (70:30 v/v) .
- Continuous-flow HPLC with C18 columns .
- Toxicity of Byproducts : Sulfonic acid byproducts require ion-exchange resins for removal .
How does the compound’s stability under physiological conditions affect its pharmacological evaluation?
Q. Advanced
- pH Stability : Degrades rapidly at pH >7.5 (t <1 hr) via sulfonyl group hydrolysis. Stabilization: Encapsulation in PEG-PLGA nanoparticles extends t to 6–8 hrs .
- Metabolic Stability : Cytochrome P450 3A4 oxidizes the thiophene ring (major pathway). Inhibition with ketoconazole reduces clearance by 40% in hepatocyte assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
